molecular formula C21H24N4O3S B2723291 N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 1396846-71-1

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2723291
CAS No.: 1396846-71-1
M. Wt: 412.51
InChI Key: QUFCTBKMCWUPES-UHFFFAOYSA-N
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Description

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes an isonicotinoyl group, a piperidinyl moiety, and a methylthio-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:

    Formation of the Isonicotinoyl Intermediate: This step involves the reaction of isonicotinic acid with appropriate reagents to form the isonicotinoyl chloride.

    Piperidinyl Intermediate Synthesis: The piperidinyl moiety is synthesized through the reaction of piperidine with various alkylating agents.

    Coupling Reaction: The isonicotinoyl chloride is then reacted with the piperidinyl intermediate in the presence of a base to form the N1-((1-isonicotinoylpiperidin-4-yl)methyl) intermediate.

    Oxalamide Formation: Finally, the N1-((1-isonicotinoylpiperidin-4-yl)methyl) intermediate is reacted with oxalyl chloride and the 3-(methylthio)phenylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: The compound may modulate signaling pathways such as NF-κB or MAPK, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide
  • N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-chlorophenyl)oxalamide

Uniqueness

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-29-18-4-2-3-17(13-18)24-20(27)19(26)23-14-15-7-11-25(12-8-15)21(28)16-5-9-22-10-6-16/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFCTBKMCWUPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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